(4Z)-1-(1,3-BENZOTHIAZOL-2-YL)-4-(1-{[2-(1H-INDOL-3-YL)ETHYL]AMINO}ETHYLIDENE)-3-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE
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Overview
Description
2-(1,3-Benzothiazol-2-yl)-4-{(1E)-N-[2-(1H-indol-3-yl)ethyl]ethanimidoyl}-5-(trifluoromethyl)-1,2-dihydro-3H-pyrazol-3-one is a complex organic compound that features a unique combination of benzothiazole, indole, and pyrazolone moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-1-(1,3-BENZOTHIAZOL-2-YL)-4-(1-{[2-(1H-INDOL-3-YL)ETHYL]AMINO}ETHYLIDENE)-3-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves multi-step organic reactions. The starting materials often include benzothiazole derivatives, indole derivatives, and pyrazolone derivatives. The synthetic route may involve:
Condensation Reactions: Combining benzothiazole and indole derivatives under acidic or basic conditions.
Cyclization Reactions: Formation of the pyrazolone ring through cyclization of intermediate compounds.
Functional Group Modifications: Introduction of the trifluoromethyl group and other functional groups through various organic reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Benzothiazol-2-yl)-4-{(1E)-N-[2-(1H-indol-3-yl)ethyl]ethanimidoyl}-5-(trifluoromethyl)-1,2-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of functional groups with other groups.
Cyclization: Formation of additional ring structures.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions may vary from mild to harsh, depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(1,3-Benzothiazol-2-yl)-4-{(1E)-N-[2-(1H-indol-3-yl)ethyl]ethanimidoyl}-5-(trifluoromethyl)-1,2-dihydro-3H-pyrazol-3-one has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound in drug discovery for various diseases.
Biological Studies: Investigation of its biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Biology: Use as a probe to study biological pathways and molecular interactions.
Industrial Applications: Potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4Z)-1-(1,3-BENZOTHIAZOL-2-YL)-4-(1-{[2-(1H-INDOL-3-YL)ETHYL]AMINO}ETHYLIDENE)-3-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.
DNA Intercalation: Insertion between DNA base pairs, affecting DNA replication and transcription.
Comparison with Similar Compounds
Similar Compounds
2-(1,3-Benzothiazol-2-yl)ethanethioamide: Used in the synthesis of various heterocyclic compounds.
(1E)-1-(3-Ethyl-5-hydroxy-1,3-benzothiazol-2(3H)-ylidene)acetone: Known for its unique chemical properties.
Uniqueness
2-(1,3-Benzothiazol-2-yl)-4-{(1E)-N-[2-(1H-indol-3-yl)ethyl]ethanimidoyl}-5-(trifluoromethyl)-1,2-dihydro-3H-pyrazol-3-one stands out due to its complex structure, which combines multiple bioactive moieties, making it a versatile compound for various scientific and industrial applications.
Properties
CAS No. |
362496-25-1 |
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Molecular Formula |
C23H18F3N5OS |
Molecular Weight |
469.5g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-4-[N-[2-(1H-indol-3-yl)ethyl]-C-methylcarbonimidoyl]-5-(trifluoromethyl)-1H-pyrazol-3-one |
InChI |
InChI=1S/C23H18F3N5OS/c1-13(27-11-10-14-12-28-16-7-3-2-6-15(14)16)19-20(23(24,25)26)30-31(21(19)32)22-29-17-8-4-5-9-18(17)33-22/h2-9,12,28,30H,10-11H2,1H3 |
InChI Key |
VEJADWOJOPSOCK-UHFFFAOYSA-N |
SMILES |
CC(=NCCC1=CNC2=CC=CC=C21)C3=C(NN(C3=O)C4=NC5=CC=CC=C5S4)C(F)(F)F |
Canonical SMILES |
CC(=NCCC1=CNC2=CC=CC=C21)C3=C(NN(C3=O)C4=NC5=CC=CC=C5S4)C(F)(F)F |
Origin of Product |
United States |
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